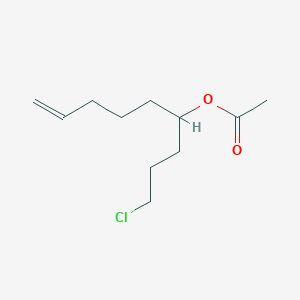

1-Chloronon-8-en-4-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19ClO2 |

|---|---|

Molecular Weight |

218.72 g/mol |

IUPAC Name |

1-chloronon-8-en-4-yl acetate |

InChI |

InChI=1S/C11H19ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h3,11H,1,4-9H2,2H3 |

InChI Key |

ZUASXJAXPZJPAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCCC=C)CCCCl |

Origin of Product |

United States |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 1 Chloronon 8 En 4 Yl Acetate

Elucidation of Key Synthetic Disconnections and Strategic Planning

Retrosynthetic analysis involves the deconstruction of a target molecule into simpler, commercially available precursors. lkouniv.ac.inresearchgate.net For 1-Chloronon-8-en-4-yl acetate (B1210297), the primary disconnections are the ester linkage and the carbon-carbon bonds of the nine-carbon backbone.

The most logical initial disconnection is the C-O bond of the acetate group via Functional Group Interconversion (FGI), identifying 1-chloronon-8-en-4-ol as the immediate precursor. This simplifies the target, as esterification is typically a high-yielding and reliable final step.

Further disconnection of the C-C backbone of the alcohol precursor is necessary. A key disconnection can be made between C4 and C5, breaking the molecule into two fragments: a five-carbon unit containing the chloro- and hydroxyl- functionalities and a four-carbon unit that will provide the terminal alkene. This leads to synthons that can be derived from practical, real-world reagents.

Figure 1: Key Retrosynthetic Disconnections Target Molecule: 1-Chloronon-8-en-4-yl acetate || / (FGI - Ester Disconnection) Precursor 1: 1-Chloronon-8-en-4-ol || / (C4-C5 Disconnection) Fragment A (C1-C4): Synthon for a 4-chloro-1-epoxybutane or similar electrophile Fragment B (C5-C9): Synthon for a pent-4-en-1-yl magnesium bromide (Grignard reagent)

Development of Precursor Molecules and Carbon Skeleton Construction

Enantioselective Introduction of the Acetate Moiety at C4

The stereocenter at the C4 position is a crucial feature of this compound. Its enantioselective synthesis can be approached through several methods, primarily involving the asymmetric acylation of a precursor alcohol or the kinetic resolution of a racemic alcohol.

One of the most effective strategies for the enantioselective introduction of the acetate group is through enzymatic kinetic resolution (EKR) of a racemic precursor, rac-1-chloronon-8-en-4-ol. Lipases are frequently employed for this purpose due to their high enantioselectivity and operational simplicity. bohrium.com In a typical EKR, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity.

The choice of lipase (B570770), acyl donor, and solvent can significantly influence the enantioselectivity and reaction rate. A screening of various commercially available lipases would be the initial step to identify the most suitable biocatalyst.

Table 1: Hypothetical Screening of Lipases for the Kinetic Resolution of rac-1-Chloronon-8-en-4-ol

| Entry | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Acetate (ee_p, %) | Enantiomeric Excess of Alcohol (ee_s, %) |

| 1 | Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | Toluene | 50 | >99 (R) | >99 (S) |

| 2 | Amano Lipase PS (Pseudomonas cepacia) | Acetic anhydride (B1165640) | Dichloromethane | 48 | 95 (R) | 92 (S) |

| 3 | Porcine Pancreatic Lipase | Ethyl acetate | Hexane | 35 | 80 (R) | 54 (S) |

| 4 | Candida rugosa Lipase | Vinyl acetate | Tetrahydrofuran (B95107) | 52 | 88 (R) | 91 (S) |

Note: The data presented in this table is hypothetical and for illustrative purposes.

From the hypothetical data, Novozym 435 would be the optimal catalyst, providing both high conversion and excellent enantioselectivity for both the desired acetate and the remaining alcohol.

Alternatively, asymmetric synthesis can be achieved by the stereoselective reduction of a precursor ketone, 1-chloronon-8-en-4-one, using chiral reducing agents or biocatalysts, followed by esterification. nih.gov

Exploration of Catalytic and Reagent-Controlled Synthetic Approaches

Transition metal catalysis is instrumental in constructing the carbon backbone and introducing the halogen atom in this compound. nih.gov For instance, the non-8-ene moiety can be synthesized via cross-coupling reactions. A plausible approach would involve a Sonogashira or Suzuki coupling of a suitable C6 building block with a C3 fragment.

For example, a retrosynthetic disconnection suggests that the carbon skeleton could be assembled from a 6-chloro-1-hexyne (B83287) and a propargyl derivative. The terminal alkyne can then be selectively reduced to the corresponding alkene.

The introduction of the chlorine atom can also be achieved using transition metal-catalyzed methods, which often offer high regio- and stereoselectivity. researchgate.net For example, the hydrochlorination of a suitable diene precursor could be catalyzed by a palladium or copper complex.

In addition to biocatalysis, organocatalysis provides a powerful metal-free alternative for establishing the chiral center at C4. nih.govnih.gov Chiral amines, phosphoric acids, or thiourea (B124793) derivatives can catalyze the asymmetric acylation of 1-chloronon-8-en-4-ol with high enantioselectivity. researchgate.net

For instance, a chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative could be employed as a nucleophilic catalyst in the acylation with acetic anhydride. The catalyst would selectively activate the acylating agent towards one enantiomer of the alcohol.

Biocatalysis offers a green and highly selective approach. nih.gov As discussed in section 2.2.2, lipases are excellent catalysts for the kinetic resolution of the precursor alcohol. bohrium.com Whole-cell biocatalysts can also be utilized for the asymmetric reduction of a ketone precursor to the desired chiral alcohol. chemrxiv.org

Table 2: Comparison of Hypothetical Catalytic Systems for Asymmetric Acylation

| Entry | Catalyst Type | Catalyst Example | Acylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Biocatalyst | Novozym 435 | Vinyl acetate | 49 | >99 |

| 2 | Organocatalyst | Chiral DMAP derivative | Acetic anhydride | 90 | 95 |

| 3 | Organocatalyst | Chiral Phosphoric Acid | Acetyl chloride | 85 | 92 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Beyond traditional methods, advanced esterification and halogenation protocols can improve efficiency and selectivity. For esterification, methods like the Yamaguchi or Steglich esterification can be employed, particularly if the alcohol is sterically hindered or prone to side reactions. The use of microwave-assisted esterification can also significantly reduce reaction times. dntb.gov.ua

For the introduction of the chlorine atom, modern halogenating agents can offer milder reaction conditions and better functional group tolerance compared to classical reagents. Reagents such as N-chlorosuccinimide (NCS) in combination with a catalyst, or Appel-type conditions (triphenylphosphine and carbon tetrachloride), can be effective for the conversion of an alcohol to the corresponding chloride.

Table 3: Hypothetical Comparison of Halogenation Methods for a Precursor Alcohol

| Entry | Reagent | Conditions | Yield (%) | Notes |

| 1 | SOCl₂, pyridine (B92270) | 0 °C to RT | 75 | Potential for rearrangements and side reactions. |

| 2 | PPh₃, CCl₄ | Reflux | 85 | Appel reaction; mild conditions. |

| 3 | NCS, PPh₃ | 0 °C to RT | 90 | Milder than Appel; good for sensitive substrates. |

| 4 | (COCl)₂, DMF (cat.) | 0 °C | 88 | Vilsmeier-Haack type chlorination. |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Optimization of Reaction Parameters and Scale-Up Considerations for Laboratory Synthesis

Optimizing the reaction parameters is crucial for maximizing the yield and purity of this compound. For catalytic reactions, this includes screening of catalyst loading, temperature, reaction time, and solvent. For instance, in a transition metal-catalyzed cross-coupling reaction, the choice of ligand, base, and temperature can have a profound impact on the outcome.

When scaling up the synthesis from milligram to gram scale, several factors must be considered. These include:

Heat Transfer: Exothermic reactions that are easily controlled on a small scale may require careful temperature management on a larger scale.

Mixing: Efficient stirring is necessary to ensure homogeneity, especially for heterogeneous reactions.

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, may become impractical. Alternative purification methods like distillation or crystallization may need to be developed.

Safety: The risks associated with hazardous reagents and exothermic reactions increase with scale. A thorough safety assessment is essential.

Cost of Reagents: The cost of catalysts and reagents becomes a more significant factor at a larger scale, potentially necessitating the development of more economical routes.

A design of experiments (DoE) approach can be systematically used to optimize multiple reaction variables simultaneously, leading to a robust and scalable process.

Mechanistic Elucidations of Reactivity in 1 Chloronon 8 En 4 Yl Acetate

Investigations into the Reactivity Profile of the Terminal Alkene Functionality

The terminal double bond between C-8 and C-9 is an electron-rich region, making it susceptible to attack by electrophiles and a suitable partner in various cycloaddition and metathesis reactions.

Electrophilic addition reactions to the terminal alkene of 1-chloronon-8-en-4-yl acetate (B1210297) are predicted to proceed through a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule. masterorganicchemistry.commasterorganicchemistry.com This rule posits that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic proton attaches to the carbon atom that already holds the greater number of hydrogen atoms. masterorganicchemistry.com

The mechanism involves a two-step process. libretexts.orgopenstax.org First, the alkene's π-bond acts as a nucleophile, attacking the electrophile (e.g., H⁺ from HBr). This protonation step is rate-determining and preferentially occurs at the terminal carbon (C-9), which bears more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C-8. libretexts.org In the second step, the nucleophilic halide ion (e.g., Br⁻) rapidly attacks the electrophilic carbocation at C-8 to yield the final product. libretexts.org

This regioselectivity arises from the relative stability of the possible carbocation intermediates. Protonation at C-9 yields a secondary carbocation, whereas protonation at C-8 would yield a significantly less stable primary carbocation. The transition state leading to the more stable secondary carbocation is lower in energy, making this the dominant pathway. masterorganicchemistry.com Consequently, the reaction is highly regioselective. pressbooks.pub

In the case of halogenation with reagents like Br₂ or Cl₂, the reaction proceeds through a cyclic halonium ion intermediate. libretexts.org The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in an anti-addition product. libretexts.org

| Reagent | Predicted Major Product | Predicted Minor Product | Governing Principle |

| HCl | 1-Chloro-8-chlorononan-4-yl acetate | 1-Chloro-9-chlorononan-4-yl acetate | Markovnikov's Rule |

| HBr | 8-Bromo-1-chlorononan-4-yl acetate | 9-Bromo-1-chlorononan-4-yl acetate | Markovnikov's Rule |

| HBr, ROOR | 9-Bromo-1-chlorononan-4-yl acetate | 8-Bromo-1-chlorononan-4-yl acetate | Anti-Markovnikov (Radical Addition) |

| Br₂ in CCl₄ | 8,9-Dibromo-1-chlorononan-4-yl acetate | N/A | Halonium Ion Mechanism (anti-addition) |

| H₂O, H⁺ | 1-Chloronon-8-en-4-ol | N/A | Markovnikov's Rule (Hydration) |

The terminal alkene functionality can participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. dntb.gov.ua As a π-system, it can act as a 2π component in several pericyclic processes.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can function as a dienophile in a Diels-Alder reaction with a suitable 1,3-diene. As an unactivated alkene, it would require either electron-rich dienes or high temperatures and pressures to proceed efficiently. The reaction is a concerted process that forms a six-membered ring.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with another alkene can form cyclobutane (B1203170) rings. This reaction involves the photochemical excitation of one of the alkene partners to a triplet state, followed by addition to the ground-state alkene.

1,3-Dipolar Cycloaddition: The alkene can react with 1,3-dipoles (e.g., ozonides, azides, nitrile oxides) to form five-membered heterocyclic rings. Ozonolysis, for instance, involves the initial [3+2] cycloaddition of ozone to the double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide.

[4+3] Cycloaddition: This type of reaction involves the combination of a 1,3-diene with a three-carbon 2π component, typically an allyl cation or an oxyallyl cation, to form a seven-membered ring. dntb.gov.ua The alkene in 1-chloronon-8-en-4-yl acetate itself would not be the 2π component in this specific classification, but its presence allows for synthetic strategies that could lead to precursors for such reactions.

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal carbene complexes like Grubbs' or Schrock catalysts. wikipedia.org The terminal alkene of this compound makes it a suitable substrate for several metathesis transformations. nih.gov

Cross-Metathesis (CM): The compound can react with another olefin in a cross-metathesis reaction to generate new, more complex alkenes. masterorganicchemistry.com This process is often used to couple molecular fragments. The reaction produces a statistical mixture of products, although reaction conditions can be optimized to favor the desired cross-product.

Self-Metathesis: In the presence of a metathesis catalyst, this compound can undergo self-metathesis. This would result in the formation of 1,16-dichlorohexadeca-8-ene-7,10-diyl diacetate and ethylene (B1197577) gas.

Ring-Opening Metathesis Polymerization (ROMP): While not a monomer for ROMP itself, the compound could potentially act as a chain-transfer agent in the ROMP of a cyclic olefin. This would result in polymers capped with the non-8-en-4-yl acetate moiety.

The alkene functionality does not typically initiate polymerization in the context of metathesis; rather, it participates as a substrate in the catalytic cycle. masterorganicchemistry.com

Examination of the Chloro Substituent's Reactivity

The C-1 carbon is attached to a chlorine atom, classifying it as a primary alkyl chloride. This site is an electrophilic center, prone to reactions with nucleophiles, primarily through substitution, and can also undergo elimination under strongly basic conditions.

As a primary alkyl halide, this compound is expected to react predominantly via the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. chemistry.coachbyjus.com The Sₙ1 mechanism is highly disfavored due to the significant instability of the primary carbocation that would need to form. masterorganicchemistry.com

The Sₙ2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon (C-1) from the backside relative to the leaving group (the chloride ion). chemicalnote.com Simultaneously, the carbon-chlorine bond breaks. This backside attack leads to a Walden inversion of stereochemical configuration at the reaction center. chemicalnote.com Since the C-1 carbon is achiral, stereochemical inversion is not observable in the product unless isotopic labeling is used.

The kinetics of this reaction are second-order, meaning the rate is dependent on the concentration of both the alkyl halide and the nucleophile. viu.caRate = k[R-Cl][Nu⁻]

The reactivity is sensitive to steric hindrance. Although the chloro group is on a primary carbon, the long alkyl chain may slightly impede the approach of very bulky nucleophiles. byjus.com

| Factor | Favored Mechanism for this compound | Rationale |

| Substrate Structure | Sₙ2 | Primary alkyl halide; minimal steric hindrance at C-1; primary carbocation for Sₙ1 is highly unstable. chemistry.coach |

| Nucleophile Strength | Sₙ2 | Reaction rate is directly proportional to the concentration and strength of the nucleophile. chemistry.coach |

| Leaving Group | Sₙ1 & Sₙ2 | Chloride is a good leaving group, which is a requirement for both mechanisms. |

| Solvent | Sₙ2 | Polar aprotic solvents (e.g., acetone, DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity. youtube.com |

Elimination reactions are competitive with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. For a primary alkyl halide like this compound, the E2 (Elimination, Bimolecular) mechanism is the most probable elimination pathway. libretexts.org The E1 mechanism is unlikely for the same reason Sₙ1 is disfavored: the instability of the primary carbocation intermediate.

The E2 mechanism is a concerted, one-step reaction where the base removes a β-hydrogen (a proton on C-2) at the same time the C-1—Cl bond breaks, forming a π-bond between C-1 and C-2. libretexts.org This would result in the formation of nona-1,8-dien-4-yl acetate.

A critical stereoelectronic requirement for the E2 mechanism is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chadsprep.com This alignment allows for optimal orbital overlap in the transition state as the new π-bond forms. In an acyclic molecule like this, free rotation around the C-1—C-2 sigma bond allows this conformation to be easily achieved.

Because there is only one type of β-hydrogen (on C-2), the E2 elimination of this compound is not regioselective; only one alkene product can be formed. Therefore, Zaitsev's and Hofmann's rules, which predict the major product in cases with multiple β-hydrogens, are not applicable here. chemistnotes.comchemistrysteps.com The choice between substitution (Sₙ2) and elimination (E2) is primarily influenced by the nature of the nucleophile/base. Strong, non-bulky bases (e.g., NaOH, EtO⁻) may give a mixture of Sₙ2 and E2 products, while strong, sterically hindered bases (e.g., t-BuOK) strongly favor E2 elimination. chemistrysteps.comlibretexts.org

Cross-Coupling Reactivity with Organometallic Reagents

The reactivity of this compound in cross-coupling reactions is complex due to the presence of two distinct electrophilic sites: the sp³-hybridized carbon bearing the chlorine atom and the carbonyl carbon of the acetate group. The outcome of a cross-coupling reaction with an organometallic reagent is highly dependent on the choice of catalyst, the nature of the organometallic reagent, and the reaction conditions.

Transition metal catalysts, particularly those based on nickel and palladium, are widely employed for the cross-coupling of alkyl halides with organometallic reagents like Grignard reagents. nih.gov The catalytic cycle for these reactions typically involves oxidative addition of the alkyl halide to a low-valent metal center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond. nih.gov In the case of this compound, a nickel or palladium catalyst would likely favor oxidative addition at the C-Cl bond over the acetate group. nih.gov However, competition from reactions involving the ester functionality can occur, especially with highly basic or nucleophilic organometallic reagents. lookchem.com

Iron-catalyzed systems have emerged as a cost-effective and less toxic alternative for cross-coupling reactions. nii.ac.jp While traditional iron catalysts like FeCl₃ can promote the coupling of alkyl halides, newer systems have been developed that show high efficacy. nii.ac.jp Interestingly, iron catalysts have also been successfully used for the cross-coupling of alkenyl acetates with Grignard reagents, a process that suppresses undesired acylation and deprotonation pathways. lookchem.com This suggests that under specific iron-catalytic conditions, reactivity at the acetate group of this compound could potentially be induced, although the presence of the more traditionally reactive alkyl chloride presents a selectivity challenge.

The choice of organometallic reagent is also critical. Gilman reagents (lithium diorganocuprates) are known to couple with alkyl chlorides, bromides, and iodides. libretexts.org These reagents are generally softer nucleophiles than Grignard or organolithium reagents, which might offer different selectivity profiles between the chloride and the acetate functionalities. The Suzuki-Miyaura coupling, which uses organoboron reagents with a palladium catalyst, is another powerful C-C bond-forming reaction, though it is more commonly applied to sp²-hybridized halides. libretexts.org

The following table summarizes potential cross-coupling reactions and the expected major products based on catalyst selection.

| Catalyst System | Organometallic Reagent (R-M) | Primary Reactive Site | Expected Major Product | Reference |

|---|---|---|---|---|

| Ni or Pd complexes | Aryl-MgBr (Grignard) | C-Cl bond | 1-Aryl-non-8-en-4-yl acetate | nih.gov |

| Fe(acac)₃ / NMP | Alkyl-MgBr (Grignard) | C-Cl bond | 1-Alkyl-non-8-en-4-yl acetate | nii.ac.jp |

| (PPN)[FeCl₄] | Aryl-MgBr (Grignard) | C-Cl bond | 1-Aryl-non-8-en-4-yl acetate | nii.ac.jp |

| Pd precatalyst | Ar-B(OH)₂ (Boronic Acid) | C-Cl bond | 1-Aryl-non-8-en-4-yl acetate | libretexts.org |

| CuI | (Alkyl)₂CuLi (Gilman) | C-Cl bond | 1-Alkyl-non-8-en-4-yl acetate | libretexts.org |

Analysis of Acetate Ester Transformations

Hydrolysis, Transesterification, and Saponification Kinetics

The acetate ester functionality in this compound is susceptible to several common transformations, including hydrolysis, transesterification, and saponification. The rates of these reactions are influenced by factors such as pH, temperature, solvent, and the presence of catalysts.

Hydrolysis is the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is an equilibrium process. libretexts.org The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. For chloro-substituted alkyl acetates, the acid-catalyzed hydrolysis mechanism is typically AAC2. researchgate.net

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that produces an alcohol and a carboxylate salt. libretexts.org It is generally a second-order reaction, with the rate dependent on the concentrations of both the ester and the base (e.g., NaOH). quora.comquora.com The mechanism for the alkaline hydrolysis of esters is typically BAC2, involving nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com The mechanism is similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water. wikipedia.orgmasterorganicchemistry.com Using the new alcohol as a solvent can drive the equilibrium toward the desired product. masterorganicchemistry.com Various catalysts, including zinc clusters and sulfonic acids, can promote transesterification under mild conditions. organic-chemistry.orgbiofueljournal.com

Saponification is the specific term for base-promoted hydrolysis of an ester. quora.com The kinetics of saponification are well-studied and typically follow second-order rate laws. youtube.com The rate constant is influenced by the structure of the ester. The presence of the electron-withdrawing chloro group in this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by hydroxide compared to a non-substituted analogue.

The table below presents hypothetical kinetic data for the transformations of this compound, drawing comparisons with a simpler ester, ethyl acetate.

| Transformation | Conditions | Reactant | Relative Rate Constant (krel) | Notes | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, 50 °C | Ethyl Acetate | 1.0 | Baseline for comparison. | youtube.com |

| Acidic Hydrolysis | 0.1 M HCl, 50 °C | This compound | ~1.2 - 1.5 | The inductive effect of the distant chloro group may slightly increase the rate. | researchgate.net |

| Saponification | 0.02 M NaOH, 25 °C | Ethyl Acetate | 1.0 | Second-order reaction. | ajpaonline.com |

| Saponification | 0.02 M NaOH, 25 °C | This compound | ~1.5 - 2.0 | The electron-withdrawing chloro group enhances carbonyl electrophilicity. | researchgate.net |

| Transesterification | NaOCH₃ in CH₃OH | Ethyl Acetate | 1.0 | Base-catalyzed process. | masterorganicchemistry.com |

| Transesterification | NaOCH₃ in CH₃OH | This compound | > 1.0 | Rate is expected to be faster due to the inductive effect of the chlorine. | masterorganicchemistry.com |

Selective Reduction and Derivatization Strategies

The presence of multiple functional groups in this compound requires careful selection of reagents to achieve selective transformations.

Selective Reduction: Reducing the acetate ester to the corresponding alcohol (1-chloronon-8-en-4-ol) without affecting the alkyl chloride or the terminal alkene is a significant challenge.

Lithium aluminum hydride (LAH) is a powerful reducing agent that readily reduces esters to primary alcohols. harvard.edu However, LAH also reduces alkyl halides to alkanes, meaning it would likely reduce both the ester and the chloride in this compound. harvard.edu

Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent than LAH. It is commonly used for the selective reduction of esters in the presence of functional groups like carboxylic acids and amides. harvard.edu Its reactivity with alkyl halides is generally lower than with esters, suggesting it could be a suitable reagent for the selective reduction of the acetate group in this compound, leaving the C-Cl bond intact. harvard.edu

Borane (B79455) (BH₃) complexes are typically used for the reduction of carboxylic acids in the presence of esters and halides. harvard.edu However, borane also reacts with alkenes via hydroboration, making it unsuitable if the terminal double bond is to be preserved.

Derivatization Strategies: Derivatization is often employed to modify a molecule's properties, for instance, to increase its volatility for gas chromatography (GC) analysis or to introduce a chromophore for HPLC detection. libretexts.orgsigmaaldrich.com

Alkylation/Esterification: The most direct derivatization of the acetate group would involve its transformation into another ester. This can be achieved via transesterification, as discussed previously. gcms.cz Alternatively, the acetate can first be hydrolyzed to the alcohol, 1-chloronon-8-en-4-ol. This alcohol can then be re-esterified with a different acyl group (acylation) or converted to an ether (alkylation) to introduce a wide variety of functional tags. caltech.eduresearchgate.net For example, reaction with acetic anhydride (B1165640) can regenerate the acetate, a common procedure for derivatizing hydroxyl groups. caltech.edu

Silylation: After hydrolysis to the alcohol, the resulting hydroxyl group can be derivatized with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com This increases the volatility and thermal stability of the compound for GC analysis. sigmaaldrich.com

The following table outlines possible selective reduction and derivatization pathways.

| Transformation | Reagent | Target Group | Product | Selectivity Notes | Reference |

|---|---|---|---|---|---|

| Reduction | LiBH₄ | Acetate Ester | 1-Chloronon-8-en-4-ol | Selective for ester over alkyl chloride and alkene. | harvard.edu |

| Reduction | LAH | Acetate Ester & C-Cl | Non-8-en-4-ol | Non-selective; reduces both ester and chloride. | harvard.edu |

| Derivatization (via alcohol) | 1. NaOH (Hydrolysis) 2. Acetic Anhydride | Acetate Ester | This compound | Converts acetate to alcohol and back; useful for isotopic labeling. | caltech.edu |

| Derivatization (via alcohol) | 1. NaOH (Hydrolysis) 2. BSTFA | Acetate Ester | 1-Chloro-4-(trimethylsilyloxy)non-8-ene | Forms a volatile derivative for GC analysis. | sigmaaldrich.com |

Multi-Functional Group Interplay and Cascade Reaction Development

A cascade reaction, also known as a domino or tandem reaction, involves multiple bond-forming transformations occurring in a single synthetic operation without isolating intermediates. baranlab.org The structure of this compound, with its three distinct functional groups (alkyl chloride, alkene, acetate), offers intriguing possibilities for the design of cascade sequences to rapidly build molecular complexity.

The interplay between the functional groups is key to developing such cascades. A reaction initiated at one site can trigger a subsequent transformation involving another part of the molecule.

Radical Cascades: The alkyl chloride can serve as a precursor for a radical. For instance, treatment with a radical initiator (e.g., AIBN and Bu₃SnH) could generate a primary alkyl radical at the C1 position. This radical could then undergo an intramolecular cyclization by adding to the terminal alkene at C8, which would form a five- or six-membered ring, depending on the regioselectivity of the cyclization.

Anionic/Organometallic Cascades: Conversion of the alkyl chloride to an organometallic species (e.g., a Grignard or organolithium reagent) would create a nucleophilic center at C1. This nucleophile could then potentially engage in an intramolecular reaction. While direct attack on the unactivated alkene is unlikely, the nucleophile could attack the ester carbonyl, leading to a cyclized ketone after elimination of the acetate's ethoxy group. However, intermolecular reactions would be a significant competing pathway. A more plausible cascade could be initiated by an intermolecular cross-coupling at the chloride, followed by an intramolecular reaction of the newly introduced group.

Cationic Cascades: The terminal alkene can be activated by an electrophile or a Lewis acid. The resulting carbocation could be trapped intramolecularly by the oxygen atom of the acetate carbonyl group, leading to the formation of a cyclic ether or lactone after rearrangement.

Hydrolysis-Initiated Cascades: Hydrolysis of the acetate group unmasks a secondary alcohol. 20.210.105 This hydroxyl group can then participate in subsequent reactions. For example, under acidic conditions, the hydroxyl group could add to the protonated terminal alkene in an intramolecular hydroalkoxylation reaction to form a substituted tetrahydrofuran (B95107) ring.

A hypothetical cascade reaction is outlined below:

Initiation: An intermolecular Heck reaction at the terminal alkene with an aryl halide (Ar-X) and a palladium catalyst could introduce an aryl group at the C8 or C9 position.

Cascade Step: The resulting intermediate, still containing the alkyl chloride and acetate, could then undergo an intramolecular Williamson ether synthesis if the acetate were first hydrolyzed to the alcohol. Alternatively, a palladium-catalyzed intramolecular C-H activation/arylation could lead to further cyclization.

The development of such cascade reactions is a frontier of organic synthesis, aiming to improve efficiency by reducing the number of separate purification steps, saving reagents, and minimizing waste. arkat-usa.org

Theoretical and Computational Investigations into 1 Chloronon 8 En 4 Yl Acetate S Behavior

Density Functional Theory (DFT) Studies for Electronic Structure, Conformational Analysis, and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For a bifunctional molecule like 1-Chloronon-8-en-4-yl acetate (B1210297), DFT calculations can elucidate fundamental properties that govern its behavior. These studies typically involve calculating the molecule's ground-state energy, the spatial distribution of its electron density, and the energies and shapes of its molecular orbitals.

Electronic Structure: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov For 1-Chloronon-8-en-4-yl acetate, the HOMO is likely localized around the electron-rich C=C double bond and the oxygen atoms of the acetate group, while the LUMO may be centered on the anti-bonding orbital of the C-Cl bond, suggesting these sites are key to the molecule's reactivity.

Conformational Analysis and Energetics: The flexible nine-carbon chain of this compound can adopt numerous conformations due to rotation around its single bonds. DFT can be used to perform a systematic search for stable conformers (local minima on the potential energy surface). By optimizing the geometry of each conformer, their relative energies can be calculated to determine the most stable, lowest-energy structures. nih.gov This analysis is vital for understanding which shapes the molecule is most likely to adopt and how its conformation influences its reactivity.

Below is an illustrative data table showing the kind of results a DFT conformational analysis might yield for this compound, calculated at a theoretical level like B3LYP/6-31G*.

| Conformer | Key Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| A (Extended Chain) | 178.5° | 0.00 | 2.15 |

| B (Gauche-1) | 65.2° | 0.85 | 2.78 |

| C (Gauche-2) | -68.9° | 0.88 | 2.81 |

| D (Folded) | -95.3° | 2.10 | 3.54 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for studying static, low-energy structures, Molecular Dynamics (MD) simulations are used to model the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. acs.org

Conformational Landscapes: For a flexible molecule like this compound, an MD simulation can explore its conformational landscape far more comprehensively than a static DFT search. mdpi.com By simulating the molecule for nanoseconds or longer, researchers can observe transitions between different conformations and determine the probability of finding the molecule in a particular shape. This provides a dynamic picture of the molecule's structural preferences. mdpi.com

Solvent Effects: MD simulations are particularly powerful for studying the influence of the environment, such as a solvent. The behavior of this compound would differ significantly between a polar solvent (like water) and a non-polar solvent (like hexane). In water, the polar acetate group would engage in hydrogen bonding, while the hydrophobic alkyl chain would tend to fold to minimize its exposure to the aqueous environment. nih.gov An MD simulation explicitly models these interactions, providing insight into solvent-induced conformational changes and their effect on the accessibility of reactive sites.

The following interactive table summarizes typical parameters and outputs from a hypothetical MD simulation of a single this compound molecule in a water box.

| Simulation Parameter | Value / Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms (1 molecule + solvent) |

| Simulation Time | 100 nanoseconds |

| Temperature | 298 K (25 °C) |

| Key Output Metric | Radius of Gyration (Rg) |

| Average Rg Value | 4.8 Å (indicates a relatively compact structure) |

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers robust methods for predicting the outcome of chemical reactions. cam.ac.uk For this compound, which has multiple reactive sites (the C-Cl bond, the ester group, and the C=C double bond), predicting where and how it will react is a non-trivial challenge.

Reactivity and Regioselectivity: The reactivity of different sites can be assessed by calculating activation energy barriers for various potential reactions. nih.gov For example, one could model the reaction with a nucleophile and compare the energy barrier for an attack at the carbon bearing the chlorine (an Sₙ2 reaction) versus an attack at the carbonyl carbon of the acetate (nucleophilic acyl substitution). DFT calculations of the molecule's electrostatic potential map can also predict regioselectivity by highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The site of the most positive potential is often where a nucleophile will preferentially attack.

Stereoselectivity: In reactions that can form chiral centers, computational methods can predict which stereoisomer is likely to be the major product. This is achieved by modeling the transition states leading to the different stereoisomeric products. cam.ac.uk The transition state with the lower calculated energy corresponds to the faster-forming, and therefore more abundant, product. This is crucial for designing stereoselective syntheses.

This table shows hypothetical calculated activation energies for competing reaction pathways with a generic nucleophile (Nu⁻).

| Reaction Pathway | Reactive Site | Predicted Mechanism | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Substitution | C4 (C-Cl) | Sₙ2 | 24.5 |

| Elimination | C4/C5 | E2 | 28.1 |

| Acyl Substitution | C=O (Acetate) | Nucleophilic Acyl Substitution | 21.8 |

| Addition | C8=C9 | Electrophilic Addition (if Nu⁻ source is H-Nu) | 35.2 |

Based on these illustrative data, the most likely reaction would be nucleophilic attack at the acetate carbonyl group.

Modeling of Transition States and Reaction Energy Profiles for Key Transformations

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy profile connecting reactants and products. mit.edu Its structure is the key to understanding a reaction's mechanism. Computational chemists use specialized algorithms to locate and characterize these transient structures. nist.govscispace.com

Transition State Modeling: For a potential reaction of this compound, such as the intramolecular cyclization or hydrolysis of the ester, computational models can determine the precise geometry of the transition state. researchgate.net This includes the lengths of bonds being formed and broken and the angles between the participating atoms. For instance, in an Sₙ2 reaction at the C-Cl bond, the model would show the incoming nucleophile and the departing chloride ion simultaneously associated with the carbon atom in a trigonal bipyramidal geometry.

Reaction Energy Profiles: By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile visually represents the energy changes throughout a reaction. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. researchgate.net Comparing the energy profiles for competing reaction pathways allows for a quantitative prediction of which reaction will dominate under a given set of conditions. nist.gov

The table below provides a hypothetical energy profile for the hydrolysis of the acetate group.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Tetrahedral Intermediate Formation | +21.5 |

| Intermediate | Tetrahedral Intermediate | +14.2 |

| Transition State 2 | Tetrahedral Intermediate Collapse | +19.8 |

| Products | 1-Chloronon-8-en-4-ol + Acetic Acid | -5.6 |

Future Research Directions and Emerging Opportunities

Exploration of Bio-Inspired Synthetic Routes and Chemoenzymatic Transformations

The synthesis of structurally complex and stereochemically defined molecules can be significantly advanced by leveraging biological systems. Bio-inspired and chemoenzymatic approaches offer pathways to produce 1-Chloronon-8-en-4-yl acetate (B1210297) with high selectivity and under environmentally benign conditions.

Detailed Research Findings:

Enzymatic reactions, known for their high specificity, can be harnessed to overcome challenges in traditional organic synthesis. nih.gov For instance, halogenases could be employed for the regioselective chlorination of a suitable non-8-en-4-ol precursor. tandfonline.comnih.gov Nature's own halogenation chemistry is diverse, with enzymes capable of acting on a wide array of molecular scaffolds. tandfonline.comacs.org Similarly, lipases could be utilized for the enantioselective acylation of 1-chloronon-8-en-4-ol, yielding enantiopure 1-Chloronon-8-en-4-yl acetate. The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, provides a powerful strategy for producing high-value compounds. nih.gov An engineered cytochrome P450, for example, could facilitate regio- and chemoselective allylic oxidation in a late-stage functionalization, a technique that has been successfully applied in the synthesis of complex natural products. nih.gov

| Potential Biocatalytic Step | Enzyme Class | Precursor Molecule | Potential Advantage |

| Regioselective Chlorination | Halogenase | Non-8-en-4-ol | High regioselectivity, avoiding protection/deprotection steps. |

| Enantioselective Acetylation | Lipase (B570770)/Esterase | 1-Chloronon-8-en-4-ol | Access to enantiomerically pure forms of the target molecule. |

| Hydroxylation of Alkene | P450 Monooxygenase | This compound | Introduction of a hydroxyl group for further functionalization. |

Development of Sustainable and Green Chemistry Methodologies for its Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and energy consumption. jddhs.comjddhs.com Developing sustainable methods for the synthesis and derivatization of this compound is a crucial area of future research.

Detailed Research Findings:

Green approaches to esterification could involve the use of solid acid catalysts or enzymatic processes to minimize the use of hazardous reagents. researchgate.netnih.gov The use of alternative energy sources, such as microwave irradiation, can significantly shorten reaction times and improve energy efficiency in derivatization reactions. researchgate.net Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can reduce solvent usage and waste generation. researchgate.net For the derivatization of the terminal alkene, methodologies such as visible light-mediated halofunctionalization present a sustainable alternative to traditional methods. rsc.orgresearchgate.net The use of molecular oxygen as the sole oxidant in catalytic reactions is another promising avenue for greener chemical synthesis. labmanager.com

| Green Chemistry Approach | Target Transformation | Potential Benefit |

| Biocatalysis | Esterification/Hydrolysis | Mild reaction conditions, high selectivity, biodegradable catalyst. jddhs.com |

| Microwave-Assisted Synthesis | Derivatization Reactions | Reduced reaction times, lower energy consumption. jddhs.com |

| Flow Chemistry | Multi-step Synthesis | Improved safety, better process control, easier scale-up. |

| Use of Greener Solvents | All synthetic steps | Reduced environmental impact, improved worker safety. |

Unveiling Novel Reactivity Modes and Unprecedented Chemical Transformations

The presence of three distinct functional groups in this compound allows for a wide range of chemical transformations. Exploring the interplay between these groups could lead to the discovery of novel reactivity and the development of new synthetic methodologies.

Detailed Research Findings:

The terminal alkene can undergo a variety of additions and cycloadditions, while the chloride is susceptible to nucleophilic substitution, and the acetate can be hydrolyzed or transesterified. The proximity of these groups may also enable intramolecular reactions, leading to the formation of cyclic structures. For instance, under basic conditions, an intramolecular cyclization could occur between the alkoxide formed from acetate hydrolysis and the alkyl chloride. Bifunctional reagents are known to enable complex organic transformations and offer an atom-economic approach to molecular complexity. nih.gov The development of migratory difunctionalization reactions presents an elegant strategy for installing functional groups along carbon chains. scienmag.com

| Functional Group | Potential Reaction Type | Potential Product Class |

| Terminal Alkene | Metathesis, Epoxidation, Hydroformylation | Polymers, Epoxides, Aldehydes |

| Alkyl Chloride | Nucleophilic Substitution (e.g., with azide, cyanide) | Azides, Nitriles, Ethers |

| Acetate Ester | Hydrolysis, Transesterification, Aminolysis | Alcohols, Different Esters, Amides |

| Multiple Groups | Intramolecular Cyclization | Cyclic ethers, Lactones |

Integration into Supramolecular Chemistry and Nanomaterial Applications

The long aliphatic chain of this compound, coupled with its functional groups, makes it a promising building block for the construction of supramolecular assemblies and functional nanomaterials.

Detailed Research Findings:

The hydrophobic carbon chain can drive self-assembly in aqueous media, while the functional groups can engage in specific intermolecular interactions such as hydrogen bonding or dipole-dipole interactions. acs.org Such self-assembly could lead to the formation of micelles, vesicles, or other ordered nanostructures. mdpi.com The terminal alkene provides a handle for polymerization or for grafting the molecule onto surfaces, which could be utilized in the development of functional coatings. specialchem.com The incorporation of functionalized organic molecules into nanomaterials can enhance their properties and lead to new applications in areas such as sensing and drug delivery. acs.orgmdpi.com For instance, the molecule could be used as a precursor for the synthesis of functionalized carbon nanomaterials or as a capping agent for metal nanoparticles. nih.gov

| Application Area | Role of this compound | Potential Outcome |

| Supramolecular Gels | Gelator Molecule | Formation of stimuli-responsive soft materials. researchgate.net |

| Functionalized Nanoparticles | Surface Ligand/Precursor | Enhanced stability and dispersibility of nanoparticles, introduction of new functionalities. dntb.gov.ua |

| Polymer Synthesis | Monomer | Creation of functional polymers with tailored properties. |

| Smart Coatings | Additive/Coating Component | Development of surfaces with anti-fouling or self-healing properties. specialchem.com |

Q & A

Q. What strategies enhance the discoverability of research on this compound in academic databases?

- Methodological Answer : Use standardized nomenclature (IUPAC name and CAS No.) in titles and abstracts. Tag studies with keywords like "chlorinated esters" and "structure-activity relationships." Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook) with digital object identifiers (DOIs) for cross-referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.